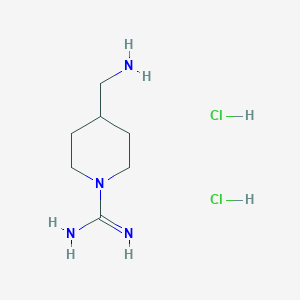

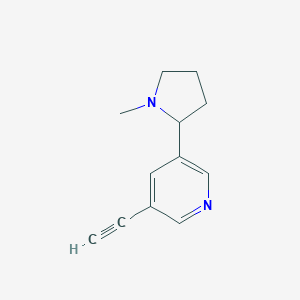

![molecular formula C11H9NO3 B061802 (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione CAS No. 186606-17-7](/img/structure/B61802.png)

(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione

描述

Synthesis Analysis

The synthesis of similar compounds, such as 1,3,10,10a-tetrahydro-5H-oxazolo[3,4-b]isoquinoline, involves complex reactions indicating the intricacies involved in creating such structures. These processes often require specific conditions to ensure the correct conformation and stereochemistry of the resulting compounds (Crabb & Patel, 1994). The synthesis routes can vary, involving reactions like the reaction of 2-amino-2-oxazolines with ethoxycarbonyl isocyanate to access fused 1,3,5-triazine-2,4-diones, indicating the potential pathways for synthesizing related oxazolo and isoquinoline derivatives (Adetchessi et al., 1997).

Molecular Structure Analysis

The molecular structure and stereochemistry of compounds like "(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione" have been elucidated through techniques such as NMR spectra, revealing conformational preferences that are partly explained by ring-fusion strain (Crabb & Patel, 1994). These insights into molecular structure are crucial for understanding the chemical behavior and reactivity of such compounds.

Chemical Reactions and Properties

The chemical reactivity and properties of oxazolo[3,4-b]isoquinoline derivatives have been explored in various studies. For instance, the reaction of 5-substituted-2-amino-2-oxazolines with ethoxycarbonyl isocyanate to produce tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazine-2,4-diones showcases the compound's potential for functionalization and its chemical versatility (Adetchessi et al., 1997). Such reactions are indicative of the compound's ability to undergo transformations that could be harnessed for various applications in organic synthesis and medicinal chemistry.

Physical Properties Analysis

The physical properties of compounds structurally related to "(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione" would largely depend on their molecular structure, which influences factors such as solubility, melting point, and stability. The conformational analysis provided by NMR studies gives insights into the compound's physical state under different conditions, which is crucial for its handling and application in chemical synthesis (Crabb & Patel, 1994).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are critical for understanding and utilizing "(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione" in synthetic chemistry. Studies like those on the reaction of 2-amino-2-oxazolines with ethoxycarbonyl isocyanate offer valuable insights into the compound's chemical behavior and its utility in generating structurally and functionally diverse derivatives (Adetchessi et al., 1997).

科学研究应用

Pharmaceutical Interest :

- A study by Christov et al. (2006) synthesized derivatives of (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione, finding them interesting from a pharmaceutical perspective due to their structural features (Christov, Kozekov, & Palamareva, 2006).

Synthetic Pathways :

- Chernysheva et al. (2013) reported the synthesis of novel and rare heterocyclic systems, including derivatives of (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione, under mild conditions, emphasizing the simplicity and high yield of the process (Chernysheva et al., 2013).

Configurational Analysis :

- A 2007 study by Christov and Palamareva synthesized and confirmed the configurations of related compounds using NMR spectroscopy, indicating the relevance of such molecules in configurational and structural studies (Christov & Palamareva, 2007).

Conformational Preference :

- Crabb and Patel (1994) studied the conformational preferences of related oxazolo isoquinoline compounds. Understanding these preferences is crucial for designing drugs with specific actions (Crabb & Patel, 1994).

Reaction Studies :

- Mrkvička et al. (2011) explored the reactions of 3-Hydroxyquinoline-2,4-diones with isocyanates, leading to novel compounds. This research provides insight into the chemical behavior and potential transformations of related compounds (Mrkvička et al., 2011).

Antitumor Activity :

- Mahmoud et al. (2018) synthesized new tetrahydrobenzothienopyrimido isoquinolinone derivatives and tested them for antitumor activity, highlighting the potential medical applications of similar compounds (Mahmoud et al., 2018).

Deamination Studies :

- Klásek et al. (2014) investigated the deamination of reduced 3-Aminoquinoline-2,4(1H,3H)-diones, providing further understanding of the chemical reactions and potential applications of such compounds (Klásek et al., 2014).

Imaging Applications :

- Mori et al. (2018) developed a positron-emission-tomography (PET) imaging compound for Phosphodiesterase 10A in the brain, indicating the potential use of related compounds in medical imaging (Mori et al., 2018).

安全和危害

未来方向

Oxazole derivatives, including this compound, play a very essential role in the area of medicinal chemistry2. They are being investigated for the development of novel compounds which show favorable biological activities2. The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents2.

Please note that this analysis is based on the information available and may not be fully comprehensive. For a more detailed analysis, it is recommended to refer to specific scientific literature or consult with a chemistry expert.

属性

IUPAC Name |

(10aS)-10,10a-dihydro-5H-[1,3]oxazolo[3,4-b]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10-9-5-7-3-1-2-4-8(7)6-12(9)11(14)15-10/h1-4,9H,5-6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQCEFDMLXLCGB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)OC(=O)N2CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C(=O)OC(=O)N2CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448806 | |

| Record name | (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione | |

CAS RN |

186606-17-7 | |

| Record name | (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

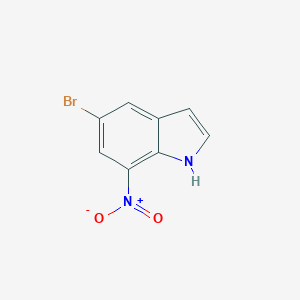

![[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane](/img/structure/B61724.png)

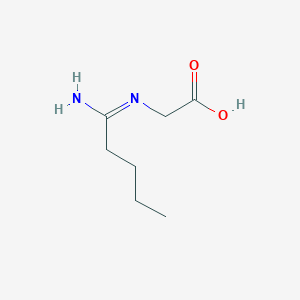

![Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B61726.png)

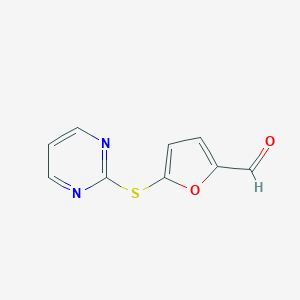

![2-Isopropyl-1H-benzo[d]imidazole-4,6-diol](/img/structure/B61738.png)

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)

![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)